4,5-Dichloro-6-pyridazone-15N2

Description

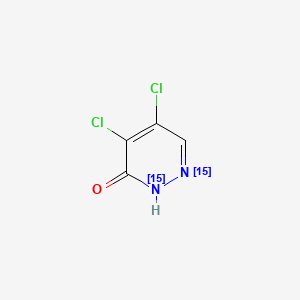

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-(1,2-15N2)1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWXIRQLLGYIDI-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=[15N][15NH]C(=O)C(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675830 | |

| Record name | 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189481-89-7 | |

| Record name | 4,5-Dichloro(~15~N_2_)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dichloro-6-pyridazone-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-6-pyridazone-¹⁵N₂, the isotopically labeled form of 4,5-dichloro-3(2H)-pyridazinone, is a versatile molecule with applications in diverse scientific fields. Its core structure, the pyridazinone ring, is a recognized pharmacophore, leading to investigations into its potential as a therapeutic agent. Furthermore, the incorporation of ¹⁵N isotopes makes it an invaluable tool in quantitative proteomics and metabolic studies as a tracer and internal standard. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, supported by experimental data and protocols.

Chemical and Physical Properties

4,5-Dichloro-6-pyridazone-¹⁵N₂ is a stable, isotopically labeled organic compound. The primary distinction from its unlabeled counterpart is the presence of two ¹⁵N atoms in the pyridazinone ring, which increases its molecular weight and allows for its differentiation in mass spectrometry-based analyses.

| Property | Value | Reference |

| Chemical Name | 4,5-Dichloro-6-pyridazone-¹⁵N₂ | |

| Synonyms | 3-Hydroxy-4,5-dichloropyridazine-¹⁵N₂, 4,5-Dichloro-2H-pyridazin-3-one-¹⁵N₂, 4,5-Dichloro-3(2H)-pyridazinone-¹⁵N₂ | |

| Molecular Formula | C₄H₂Cl₂(¹⁵N)₂O | [1] |

| Molecular Weight | 166.96 g/mol | [1] |

| Unlabeled CAS Number | 932-22-9 | |

| Appearance | Off-White to Pale Beige Solid | |

| Storage | 2-8°C Refrigerator |

Synthesis

The synthesis of pyridazinone derivatives often involves the cyclization of a dicarbonyl compound with hydrazine. For the ¹⁵N₂ labeled variant, ¹⁵N₂-hydrazine would be the key isotopic precursor. A general and established method for synthesizing the unlabeled 4,5-dichloro-3(2H)-pyridazinone involves the reaction of mucochloric acid with hydrazine.

Conceptual Experimental Protocol for ¹⁵N₂ Labeling

Reaction Scheme:

Figure 1. Conceptual synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.

-

Addition of ¹⁵N₂-Hydrazine: To the stirred solution, add an equimolar amount of ¹⁵N₂-hydrazine hydrate (B1144303) dropwise. The reaction is typically exothermic.

-

Reaction: The reaction mixture is then heated to reflux for several hours to ensure the completion of the cyclization reaction.

-

Work-up and Purification: After cooling, the reaction mixture is poured into cold water to precipitate the product. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 4,5-dichloro-6-pyridazone-¹⁵N₂.

Biological Activities and Applications

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been investigated for a range of biological activities.

Tuberculostatic Activity

Pyridazinone derivatives have been identified as a class of compounds with potential antitubercular activity. While specific minimum inhibitory concentration (MIC) values for 4,5-dichloro-3(2H)-pyridazinone against Mycobacterium tuberculosis are not extensively reported in publicly available literature, the general class of pyridazines has shown promise. The mechanism of action for many antitubercular drugs involves targeting essential pathways in the bacterium, such as cell wall synthesis, protein synthesis, or nucleic acid synthesis. For pyridazinone derivatives, the exact mechanism against M. tuberculosis is still an active area of research.

Anticancer and Cardiovascular Research

Derivatives of 4,5-dichloro-3(2H)-pyridazinone have demonstrated significant potential in both anticancer and cardiovascular research.

Anticancer Activity:

Numerous studies have shown that modifications to the pyridazinone core can lead to potent anticancer agents. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.

Cardiovascular Activity:

Certain derivatives of 4,5-dihydro-3(2H)-pyridazinone have been investigated for their cardiotonic and inotropic effects, meaning they can increase the contractility of the heart muscle. This has led to their exploration as potential treatments for heart failure. The mechanism often involves the inhibition of phosphodiesterase III (PDE-III), an enzyme that plays a role in regulating cardiac muscle contraction.[2]

| Compound Type | Biological Activity | Mechanism of Action (where known) |

| Pyridazinone Derivatives | Anticancer | Induction of apoptosis |

| 4,5-dihydro-3(2H)-pyridazinone Derivatives | Cardiotonic (Positive Inotropic) | Inhibition of Phosphodiesterase III[2] |

Application in Quantitative Proteomics

The ¹⁵N₂-labeled 4,5-Dichloro-6-pyridazone serves as an excellent internal standard for quantitative mass spectrometry-based proteomics. In this application, a known amount of the labeled compound is spiked into a biological sample. The unlabeled (endogenous) and labeled compounds are then extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS). The ratio of the signal from the unlabeled compound to the labeled compound allows for precise quantification of the analyte in the original sample, correcting for variations in sample preparation and instrument response.

General Experimental Workflow for Quantitative Proteomics

Figure 2. General workflow for quantitative analysis using an isotopic internal standard.

Protocol Outline:

-

Sample Collection: Obtain the biological matrix (e.g., plasma, tissue homogenate) to be analyzed.

-

Internal Standard Spiking: A precise amount of 4,5-Dichloro-6-pyridazone-¹⁵N₂ solution is added to the sample.

-

Sample Preparation: The sample is processed to extract the analyte of interest and the internal standard. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS Analysis: The extracted sample is injected into an LC-MS system. The liquid chromatography separates the analyte and internal standard from other matrix components, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.

-

Data Analysis: The peak areas of the endogenous analyte and the ¹⁵N₂-labeled internal standard are measured. The ratio of these areas is used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve.

Signaling Pathways

The specific signaling pathways modulated by 4,5-dichloro-6-pyridazone are not well-defined in the literature. However, for its derivatives, particularly in the context of cancer and cardiovascular disease, some general mechanisms have been elucidated.

Apoptosis Induction Pathway (Conceptual)

In cancer cells, pyridazinone derivatives have been shown to induce apoptosis. While the precise molecular targets are often compound-specific, a general pathway can be conceptualized.

Figure 3. Conceptual diagram of a potential apoptosis induction pathway.

This diagram illustrates a simplified intrinsic apoptosis pathway that could be initiated by a pyridazinone derivative, leading to cellular stress, the activation of pro-apoptotic proteins, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

Conclusion

4,5-Dichloro-6-pyridazone-¹⁵N₂ is a molecule of significant interest due to the biological activities associated with its core structure and its utility as an internal standard in quantitative analysis. While research into its specific applications and mechanisms of action is ongoing, the existing body of knowledge on pyridazinone derivatives highlights its potential in drug discovery and development. The ability to synthesize its isotopically labeled form provides researchers with a powerful tool for accurate quantification in complex biological matrices, which is crucial for preclinical and clinical studies. Further investigation into its tuberculostatic properties and its precise molecular targets is warranted to fully realize its therapeutic and analytical potential.

References

An In-Depth Technical Guide to the Chemical Properties of 4,5-Dichloro-6-pyridazone-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,5-Dichloro-6-pyridazone-¹⁵N₂, a substituted pyridazinone with noted tuberculostatic action. This document details its physicochemical characteristics, synthesis, reactivity, and spectroscopic profile, leveraging data from its unlabeled analogue, 4,5-dichloro-3(2H)-pyridazinone, due to the isotopic labeling's negligible effect on chemical properties.

Core Chemical and Physical Properties

4,5-Dichloro-6-pyridazone-¹⁵N₂ is a beige crystalline solid. The incorporation of ¹⁵N isotopes increases the molecular weight slightly from the unlabeled compound. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₂Cl₂¹⁵N₂O | [1] |

| Molecular Weight | 166.96 g/mol | [1] |

| CAS Number | 1189481-89-7 | |

| Appearance | Beige Crystalline Solid | [2] |

| Melting Point | 204-206 °C | [2] |

| Boiling Point | 339.2 °C at 760 mmHg | [2] |

| Density | 1.76 g/cm³ | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

| pKa | 8.39 ± 0.60 (Predicted) | [2] |

Synthesis

The synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂ can be achieved through the cyclocondensation of mucochloric acid with ¹⁵N₂-labeled hydrazine (B178648) sulfate (B86663). This method is a common and versatile approach for constructing the pyridazinone ring system.[2][3]

Experimental Protocol: Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂

This protocol is adapted from the synthesis of the unlabeled 4,5-dichloro-3-pyridazone.[2]

Materials:

-

Mucochloric acid

-

¹⁵N₂-Hydrazine sulfate

-

Sodium acetate (B1210297)

-

Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

Procedure:

-

A stirred solution of mucochloric acid (e.g., 3.9 grams) in water is warmed to 80-100 °C.

-

A mixture of ¹⁵N₂-hydrazine sulfate (e.g., 3.1 grams) and sodium acetate (e.g., 3.0 grams) is added to the heated solution.

-

The reaction mixture is stirred at this temperature for a specified time, and the progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, leading to the precipitation of the solid product.

-

The solid is collected by filtration, washed with cold water, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Reactivity

The reactivity of 4,5-Dichloro-6-pyridazone-¹⁵N₂ is primarily dictated by the electron-deficient nature of the pyridazinone ring, further influenced by the two chlorine substituents. The chlorine atoms are susceptible to nucleophilic substitution reactions. The reactivity at the C4 and C5 positions can be influenced by the nature of the nucleophile and the reaction conditions.

Spectroscopic Data

The structural elucidation of 4,5-Dichloro-6-pyridazone-¹⁵N₂ relies on various spectroscopic techniques. The data presented here is based on the unlabeled analogue, with considerations for the isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single proton signal is expected for the hydrogen atom on the pyridazinone ring. The chemical shift will be influenced by the electron-withdrawing nature of the adjacent carbonyl group and chlorine atoms.

-

¹³C NMR: Four distinct carbon signals are anticipated, corresponding to the four carbon atoms in the pyridazinone ring. The chemical shifts will be significantly affected by the attached chlorine, nitrogen, and oxygen atoms.

-

¹⁵N NMR: The presence of the ¹⁵N₂ label allows for direct observation of the nitrogen atoms. The chemical shifts of the two nitrogen atoms will be different due to their distinct chemical environments (one adjacent to the carbonyl group and the other bonded to two carbon atoms). Studies on pyridazine (B1198779) derivatives can provide an expected range for these chemical shifts.[4][5]

Mass Spectrometry (MS)

The mass spectrum of the unlabeled 4,5-dichloro-3(2H)-pyridazinone shows a molecular ion peak (M⁺) at m/z 164, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).[6] For the ¹⁵N₂ labeled compound, the molecular ion peak will be shifted to m/z 166. The fragmentation pattern would involve the loss of chlorine atoms and other small molecules.

Infrared (IR) Spectroscopy

The IR spectrum of 4,5-dichloro-3(2H)-pyridazinone exhibits characteristic absorption bands. Key expected peaks include:

-

N-H stretching vibrations in the region of 3100-3300 cm⁻¹.

-

C=O (amide) stretching vibration around 1650-1680 cm⁻¹.

-

C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching vibrations typically below 800 cm⁻¹.

Biological Activity: Tuberculostatic Action

Pyridazinone derivatives have been identified as a class of compounds with potential antitubercular activity.[7] The mechanism of action for many tuberculostatic drugs involves the inhibition of essential metabolic pathways in Mycobacterium tuberculosis. For instance, pyrazinamide, another nitrogen-containing heterocyclic drug, is a prodrug that is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane potential and inhibit enzymes like fatty acid synthase I.[8][9][10][11] The tuberculostatic activity of 4,5-Dichloro-6-pyridazone-¹⁵N₂ likely involves a similar disruption of critical cellular functions within the mycobacterium.

References

- 1. scbt.com [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. iglobaljournal.com [iglobaljournal.com]

- 4. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. neuroquantology.com [neuroquantology.com]

- 8. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 9. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 4,5-Dichloro-6-pyridazone-¹⁵N₂

CAS Number: 1189481-89-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-dichloro-6-pyridazone-¹⁵N₂, a stable isotope-labeled compound with potential applications in tuberculosis research. This document details its chemical properties, outlines a plausible synthetic pathway, presents its reported tuberculostatic activity, and discusses the general mechanism of action for related compounds.

Chemical and Physical Properties

4,5-Dichloro-6-pyridazone-¹⁵N₂ is the isotopically labeled form of 4,5-dichloro-3(2H)-pyridazinone, where both nitrogen atoms in the pyridazinone ring are the heavy isotope ¹⁵N. The incorporation of ¹⁵N allows for its use in a variety of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to trace the metabolic fate of the molecule in biological systems.

| Property | Value | Reference |

| CAS Number | 1189481-89-7 | [1][2] |

| Molecular Formula | C₄H₂Cl₂¹⁵N₂O | [1][2] |

| Molecular Weight | 166.96 g/mol | [1][2] |

| Appearance | Beige Crystalline Solid | [3] |

| Melting Point | 204-206 °C (for unlabeled compound) | [3] |

| Unlabeled CAS Number | 932-22-9 |

Synthesis

The synthesis of the unlabeled 4,5-dichloro-3(2H)-pyridazinone typically starts from mucochloric acid.[4] The key step for introducing the ¹⁵N isotopes would be the use of ¹⁵N₂-hydrazine.

Proposed Experimental Protocol for Synthesis:

A potential synthesis workflow is outlined below. This protocol is a hypothetical adaptation for the labeled compound based on known reactions for similar structures.

References

In-Depth Technical Guide: Molecular Weight of 4,5-Dichloro-6-pyridazone-¹⁵N₂

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed breakdown of the molecular weight calculation for 4,5-Dichloro-6-pyridazone-¹⁵N₂, a crucial parameter for researchers in fields such as proteomics and drug development. Understanding the precise molecular weight is fundamental for accurate quantification, stoichiometric calculations, and interpretation of mass spectrometry data.

Core Data Presentation

A comprehensive summary of the atomic and molecular weights pertinent to 4,5-Dichloro-6-pyridazone-¹⁵N₂ is presented below.

| Element/Molecule | Symbol/Formula | Count | Standard Atomic Weight (Da) | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | C | 4 | 12.011 | 48.044 | |

| Hydrogen | H | 2 | 1.008 | 2.016 | |

| Chlorine | Cl | 2 | 35.453 | 70.906 | |

| Nitrogen-15 | ¹⁵N | 2 | 15.000108898 | 30.000217796 | |

| Oxygen | O | 1 | 15.999 | 15.999 | |

| 4,5-Dichloro-6-pyridazone-¹⁵N₂ | C₄H₂Cl₂(¹⁵N)₂O | 166.965 |

Note: Standard atomic weights are sourced from the IUPAC Commission on Isotopic Abundances and Atomic Weights. The isotopic mass of Nitrogen-15 is used for precise calculation.

Experimental Protocols

The determination of the molecular weight of an isotopically labeled compound like 4,5-Dichloro-6-pyridazone-¹⁵N₂ is typically confirmed experimentally using mass spectrometry. A general protocol for such an analysis is outlined below.

Objective: To experimentally verify the molecular weight of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Materials:

-

4,5-Dichloro-6-pyridazone-¹⁵N₂ sample

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

-

Appropriate solvent for sample dissolution (e.g., acetonitrile, methanol)

-

Calibration standard for the mass spectrometer

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

-

Dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Further dilute the stock solution to a concentration appropriate for the mass spectrometer being used (typically in the µg/mL to ng/mL range).

-

-

Mass Spectrometer Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard. This ensures high mass accuracy.

-

-

Sample Analysis:

-

Introduce the prepared sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in a positive or negative ion mode, depending on which provides a better signal for the analyte. For 4,5-Dichloro-6-pyridazone, both modes can be explored.

-

Set the mass analyzer to a high-resolution mode to accurately determine the monoisotopic mass.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) ion of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

-

Determine the experimental monoisotopic mass from the acquired spectrum.

-

Compare the experimental mass to the calculated theoretical monoisotopic mass. The difference should be within the mass accuracy tolerance of the instrument (typically < 5 ppm).

-

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂. This isotopically labeled compound is a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as an internal standard for mass spectrometry-based quantification. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant data presented for clarity and reproducibility.

Synthetic Strategy

The synthesis of 4,5-dichloro-6-pyridazone-¹⁵N₂ is proposed to proceed via a two-step process. The first step involves the preparation of dichloromaleic anhydride (B1165640) from maleic anhydride. The second, and key, step is the condensation of dichloromaleic anhydride with ¹⁵N₂-labeled hydrazine (B178648) hydrate (B1144303) to form the desired labeled pyridazone ring.

Caption: Proposed synthetic pathway for 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Experimental Protocols

The following protocols are detailed methodologies for the key synthetic steps.

Preparation of Dichloromaleic Anhydride

Objective: To synthesize the dichloromaleic anhydride precursor from maleic anhydride.

Materials:

-

Maleic anhydride

-

Anhydrous ferric chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride)

Procedure:

-

A stirred suspension of maleic anhydride and a catalytic amount of anhydrous ferric chloride in an inert solvent is heated.

-

Chlorine gas is bubbled through the heated reaction mixture.

-

The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude dichloromaleic anhydride can be purified by distillation or recrystallization.[1]

Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂

Objective: To synthesize the target compound, 4,5-dichloro-6-pyridazone-¹⁵N₂, from dichloromaleic anhydride and ¹⁵N₂-labeled hydrazine.

Materials:

-

Dichloromaleic anhydride

-

Hydrazine-¹⁵N₂ hydrate (commercially available or synthesized[2])

-

Glacial acetic acid

Procedure:

-

Dichloromaleic anhydride is dissolved in glacial acetic acid.

-

An equimolar amount of Hydrazine-¹⁵N₂ hydrate is added dropwise to the stirred solution. An exothermic reaction may be observed.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, which should induce precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and then a small amount of cold ethanol (B145695) to remove impurities.

-

The resulting solid is dried under vacuum to yield 4,5-dichloro-6-pyridazone-¹⁵N₂. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Detailed workflow for the synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Dichloromaleic Anhydride | C₄Cl₂O₃ | 166.95 | White crystalline solid |

| 4,5-Dichloro-6-pyridazone-¹⁵N₂ | C₄H₂Cl₂¹⁵N₂O | 166.98 | Off-white to pale yellow solid |

Table 2: Expected Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Preparation of Dichloromaleic Anhydride | Maleic anhydride, Cl₂, FeCl₃ | Inert | 180-200 | 4-6 | 60-70 |

| Synthesis of 4,5-Dichloro-6-pyridazone-¹⁵N₂ | Dichloromaleic anhydride, Hydrazine-¹⁵N₂ | Acetic Acid | Reflux (~~118) | 2-4 | 75-85 |

Table 3: Expected Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| Dichloromaleic Anhydride | No protons | Signals corresponding to carbonyl and olefinic carbons. | [M]+ at 166, 168, 170 (isotopic pattern for 2 Cl) |

| 4,5-Dichloro-6-pyridazone-¹⁵N₂ | Singlet for the NH proton (exchangeable with D₂O) | Signals for the carbonyl and two olefinic carbons. | [M]+ at 167, 169, 171 (isotopic pattern for 2 Cl and ¹⁵N₂) |

Application Workflow: Use as an Internal Standard

The primary application of 4,5-dichloro-6-pyridazone-¹⁵N₂ is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Caption: General workflow for the use of 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an internal standard.

References

An In-depth Technical Guide on the Safety and Properties of 4,5-Dichloro-6-pyridazone-15N2

Disclaimer: This document provides a comprehensive overview of the safety and properties of 4,5-Dichloro-6-pyridazone-15N2. As specific safety and toxicological data for the ¹⁵N-labeled isotopologue are not publicly available, the information presented herein is primarily based on the non-labeled parent compound, 4,5-Dichloro-3(2H)-pyridazinone (CAS No. 932-22-9). It is imperative for researchers to consult the specific Safety Data Sheet (SDS) provided by the supplier and to conduct a thorough risk assessment before handling this chemical. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

This compound is the isotopically labeled form of 4,5-Dichloro-3(2H)-pyridazinone, containing two ¹⁵N atoms in the pyridazine (B1198779) ring. This labeling is often utilized in proteomics research and metabolic studies to trace the molecule's fate. The general properties are extrapolated from its non-labeled analogue.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| Chemical Name | 4,5-Dichloro-6-pyridazone-¹⁵N₂ |

| Synonyms | 4,5-dichloropyridazin-3(2H)-one-1,2-¹⁵N₂, 4,5-Dichloro-3-hydroxypyridazine-¹⁵N₂ |

| Molecular Formula | C₄H₂Cl₂(¹⁵N)₂O |

| Molecular Weight | 166.96 g/mol |

| CAS Number (Unlabeled) | 932-22-9 |

Table 2: Physical and Chemical Properties (Unlabeled Compound)

| Property | Value | Source |

|---|---|---|

| Appearance | Beige to yellow crystalline solid | [1][2] |

| Melting Point | 204-206 °C | [1] |

| Boiling Point | 339.2 °C at 760 mmHg | [1] |

| Density | 1.76 g/cm³ | [1] |

| Flash Point | 159 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa | 8.39 ± 0.60 (Predicted) | [1] |

| LogP | 1.0767 |[1] |

Hazard Identification and Safety Data

The safety profile is derived from the GHS classifications of the parent compound, 4,5-Dichloro-3(2H)-pyridazinone. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Table 4: Precautionary Statements

| Type | Code | Statement |

|---|---|---|

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | P405 | Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 4,5-Dichloro-6-pyridazone are not publicly available. The following sections describe generalized, standard methodologies for key safety-related experiments, based on OECD guidelines.

Acute Oral Toxicity (LD50) Determination

This protocol outlines a general procedure based on the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

-

Dosage: The test substance is administered orally by gavage. A starting dose of 300 mg/kg body weight is typically used for substances with an expected LD50 in the range of 300-2000 mg/kg, based on the "Harmful if swallowed" classification.

-

Procedure:

-

A single animal is dosed and observed for 48 hours.

-

If the animal survives, two additional animals are dosed at the same level.

-

If the initial animal dies, the next animal is dosed at a lower level (e.g., 50 mg/kg).

-

Observations are made for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, etc.), and body weight changes for at least 14 days.

-

-

Data Analysis: The LD50 is estimated based on the mortality rates at different dose levels, according to the guideline's statistical method.

Skin Irritation Test

This protocol is a generalized representation based on the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Animal Model: Albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: 0.5 g of the test substance, moistened with a small amount of an inert vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The dressing is removed after a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).

-

Data Analysis: The substance is classified as a skin irritant if the mean scores for erythema or edema meet the criteria defined in the GHS.

Biological Activity and Potential Signaling Pathways

While the primary cited use for 4,5-Dichloro-6-pyridazone is as a tuberculostatic agent, various derivatives of the pyridazinone scaffold have been extensively studied for other biological activities, notably as anticancer agents.[4]

Tuberculostatic Action

The compound is described as a new labeled substituted pyridazinone with tuberculostatic action, suggesting it can inhibit the growth of Mycobacterium tuberculosis.[2] The precise mechanism is not detailed in the available literature but likely involves the inhibition of essential enzymes or cellular processes in the bacterium.

Anticancer and Cardiovascular Activity of Derivatives

Derivatives of 4,5-Dichloro-3(2H)-pyridazinone have shown significant potential in both oncology and cardiovascular research.[4]

-

Anticancer Effects: Certain derivatives induce cell death in cancer cells.[4] The mechanism has been linked to the induction of oxidative stress and the modulation of apoptosis-regulating genes.[4] Specifically, some derivatives upregulate pro-apoptotic proteins like p53 and Bax while downregulating the anti-apoptotic protein Bcl-2.[4]

-

Cardiovascular Effects: Other pyridazinone derivatives have been identified as potent positive inotropic agents, meaning they increase the force of heart muscle contraction, which is a potential therapeutic approach for heart failure.[4]

Synthesis and Workflow Diagrams

The synthesis of pyridazinone derivatives often begins with mucochloric acid and a hydrazine (B178648) compound. The following diagrams illustrate a general workflow for handling this chemical in a research setting and a hypothetical signaling pathway for the anticancer activity of its derivatives.

Caption: General laboratory workflow for safe handling and use.

Caption: Hypothetical apoptosis induction pathway in cancer cells.

References

Tuberculostatic Action of Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB) remains a significant global health threat, demanding the urgent development of novel therapeutic agents. Pyridazinone derivatives have emerged as a promising class of heterocyclic compounds exhibiting potent tuberculostatic activity. This technical guide provides an in-depth overview of the current research on pyridazinone derivatives for the treatment of TB. It covers their mechanism of action, summarizes key quantitative data on their antimycobacterial activity, and provides detailed experimental protocols for their evaluation. Visualizations of experimental workflows and proposed mechanisms are included to facilitate a deeper understanding of this important class of compounds.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of current tuberculosis therapies. This has fueled the search for new drugs with novel mechanisms of action. The pyridazinone scaffold has attracted considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Recent studies have highlighted the potential of pyridazinone derivatives as effective antitubercular agents, with several compounds demonstrating significant activity against the virulent Mtb H37Rv strain.[2][3]

Mechanism of Tuberculostatic Action

The precise mechanism of action for all tuberculostatic pyridazinone derivatives is not fully elucidated and may vary between different analogs. However, research suggests that their antimycobacterial effects are primarily mediated through the inhibition of essential mycobacterial enzymes that are absent in humans, making them attractive drug targets. Two key enzymes that have been identified as potential targets for pyridazinone derivatives are Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and Fatty Acid Synthase I (FAS I).

Inhibition of DprE1

DprE1 is a crucial enzyme involved in the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, two essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts the formation of the cell wall, leading to bacterial cell death. Several pyridazinone-based compounds are being investigated as potential DprE1 inhibitors.

Inhibition of Fatty Acid Synthase I (FAS I)

FAS I is a large, multifunctional enzyme responsible for the de novo synthesis of fatty acids in mycobacteria. These fatty acids are precursors for the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall. Inhibition of FAS I disrupts mycolic acid biosynthesis, compromising the integrity of the cell wall and leading to bacterial lysis.

Below is a diagram illustrating the proposed mechanisms of action.

Quantitative Data on Tuberculostatic Activity

The antimycobacterial activity of pyridazinone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The MIC is the lowest concentration of a compound that inhibits the visible growth of the bacteria. The following tables summarize the MIC values for several series of pyridazinone derivatives against the Mtb H37Rv strain, as reported in the literature.

Table 1: Antitubercular Activity of Selected Pyridazinone Derivatives

| Compound ID | Structure | MIC (µg/mL) against Mtb H37Rv | Reference |

| 25 | 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | Not explicitly stated, but identified as a lead compound with good activity | [2][3] |

| 21 | Structure not provided | Significant activity | [2] |

| 22 | Structure not provided | Significant activity | [2] |

| 29 | Structure not provided | Significant activity | [2] |

| 33 | Structure not provided | Significant activity | [2] |

| 7a | 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivative | 6.25 | [4] |

| 7b | 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivative | 6.25 | [4] |

| 4a, 5a, 8a | 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives | 12.5 | [4] |

| 3b, 4b, 6b, 8b | 6-aryl-2-(substituted methyl)-4,5-dihydro(2H)pyridazin-3-one derivatives | 12.5 | [4] |

Note: This table is a compilation of data from various sources and is not exhaustive. Direct comparison of MIC values between different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the tuberculostatic action of pyridazinone derivatives.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis. The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (B115843) (Alamar Blue) to the pink, fluorescent resorufin.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

-

Pyridazinone derivatives (test compounds)

-

Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls

-

Alamar Blue reagent

-

Sterile 96-well microplates

-

Sterile deionized water

Procedure:

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:50 in the assay medium to obtain the final inoculum.

-

Compound Dilution: Prepare serial dilutions of the test compounds and control drugs in the 96-well plates. Typically, a 2-fold serial dilution is performed. A row with no drug serves as a growth control, and a well with medium only serves as a sterility control.

-

Inoculation: Add the prepared Mtb inoculum to each well containing the serially diluted compounds.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Addition of Alamar Blue: After incubation, add Alamar Blue reagent to each well.

-

Second Incubation: Re-incubate the plates for 24 hours.

-

Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

References

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 2. SYNTHESIS AND ANTITUBERCULAR ACTIVITY OF PYRIDAZINONE DERIVATIVES – ScienceOpen [scienceopen.com]

- 3. Synthesis and antitubercular activity of pyridazinone derivatives - Dialnet [dialnet.unirioja.es]

- 4. ijpsr.com [ijpsr.com]

15N-Labeled Internal Standards for Mass Spectrometry: An In-depth Technical Guide

Abstract

For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of proteins and metabolites in complex biological samples is paramount. Isotope dilution mass spectrometry (IDMS) using stable isotope-labeled internal standards is the gold standard for this purpose.[1][2] This technical guide provides a comprehensive overview of the use of ¹⁵N-labeled internal standards, a powerful tool in quantitative mass spectrometry. We will delve into the core principles, synthesis and production methods, and key applications in proteomics and metabolomics. Detailed experimental protocols, data presentation, and logical diagrams are provided to equip the reader with the knowledge to effectively implement this technology.

Core Principles of ¹⁵N-Labeled Internal Standards

The fundamental concept behind using ¹⁵N-labeled internal standards is to introduce a known quantity of a labeled version of the analyte into a sample at the earliest stage of preparation.[3] This standard, which is chemically identical to the endogenous analyte but has a greater mass due to the incorporation of the heavy ¹⁵N isotope, acts as a control for variability throughout the analytical workflow.[4] Factors such as sample loss during extraction, ion suppression or enhancement in the mass spectrometer, and variations in instrument response can be normalized, leading to highly accurate quantification.[3][5][6]

Advantages of ¹⁵N-Labeling:

-

Chemical Homogeneity: ¹⁵N-labeled standards have virtually identical chemical and physical properties to their unlabeled counterparts, ensuring they behave similarly during sample preparation and chromatographic separation.[4][7]

-

Co-elution: The labeled and unlabeled analytes co-elute during liquid chromatography (LC), which is optimal for correcting ion suppression and matrix effects.[3]

-

High Isotopic Purity: Modern synthesis methods allow for the production of standards with high isotopic enrichment (>99%), minimizing interference.[4][8]

-

Predictable Mass Shift: The mass shift depends on the number of nitrogen atoms in the molecule, which is a known characteristic of the analyte's amino acid sequence.[9]

-

Broad Applicability: Nitrogen is a fundamental component of most biomolecules, making ¹⁵N-labeling a versatile strategy for a wide range of compounds.

The following diagram illustrates the foundational relationship between the native analyte and its ¹⁵N-labeled internal standard.

Caption: The parallel journey of the endogenous analyte and the ¹⁵N-labeled standard.

Production and Synthesis of ¹⁵N-Labeled Standards

There are two primary approaches for generating ¹⁵N-labeled internal standards: metabolic labeling and chemical synthesis.

-

Metabolic Labeling: This involves growing cells or organisms in a medium where the sole nitrogen source is enriched with ¹⁵N.[10][11][12] For microorganisms like E. coli or yeast, this can be achieved by using ¹⁵N-ammonium chloride or ¹⁵N-potassium nitrate (B79036) as the nitrogen source.[1][13][14] For mammalian cell culture, ¹⁵N-labeled amino acids are used.[15] This method is ideal for producing fully labeled proteins that can serve as internal standards for entire proteomes.[1][16]

-

Chemical Synthesis: For targeted proteomics and metabolomics, ¹⁵N-labeled peptides or small molecules are chemically synthesized.[4] This is typically done using solid-phase peptide synthesis (SPPS) with ¹⁵N-labeled amino acids.[4][5] This approach offers high flexibility in terms of which amino acids are labeled and the overall peptide sequence.

Experimental Protocols

Metabolic Labeling of Proteins in E. coli

This protocol describes the production of a full-length ¹⁵N-labeled protein to be used as an internal standard.[1]

-

Prepare Minimal Medium: Create a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.[1][13]

-

Inoculation and Growth: Inoculate a small starter culture in standard LB medium. Transfer this inoculum to the ¹⁵N minimal medium and grow the cells at 37°C with shaking.[1][13]

-

Induction of Protein Expression: Once the cell culture reaches an appropriate density (e.g., A600 of 0.45-0.5), induce the expression of the target protein with IPTG.[1][13] Continue to grow the cells overnight at a lower temperature (e.g., 20-25°C) to ensure proper protein folding.[1][13]

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation and wash them with a suitable buffer.[1][13] Lyse the cells using methods such as sonication or a French press.[1]

-

Protein Purification: Purify the ¹⁵N-labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).[1][13]

-

Characterization: Confirm the identity and purity of the labeled protein using SDS-PAGE and mass spectrometry. Determine the protein concentration accurately.

Quantitative Proteomics Workflow using a ¹⁵N-Labeled Protein Standard

The following diagram outlines the workflow for quantifying a target protein using a ¹⁵N-labeled full-length protein as an internal standard.

Caption: Workflow for targeted protein quantification with a ¹⁵N-labeled standard.

Sample Preparation for Metabolomics

This protocol provides a general outline for preparing samples for quantitative metabolomics using ¹⁵N-labeled standards.

-

Spiking of Internal Standard: Add a known amount of the ¹⁵N-labeled metabolite internal standard to the biological sample (e.g., plasma, cell culture) as early as possible.[3]

-

Metabolite Extraction: Extract the metabolites using a suitable solvent, such as cold methanol (B129727) or acetonitrile.[17][18] For separating polar and non-polar metabolites, a chloroform/methanol/water partition can be used.[17]

-

Homogenization and Centrifugation: Homogenize the sample (if solid) and centrifuge to pellet cellular debris.

-

Drying and Reconstitution: Dry the supernatant containing the metabolites under a stream of nitrogen or by lyophilization. Reconstitute the dried extract in a solvent compatible with the LC-MS system.

-

LC-MS Analysis: Analyze the reconstituted sample using LC-MS, with the mass spectrometer set to monitor the mass-to-charge ratios of both the native and the ¹⁵N-labeled metabolites.

Data Presentation and Analysis

The quantification is based on the ratio of the peak areas of the endogenous (light) and the ¹⁵N-labeled (heavy) analytes.[9] Specialized software can be used to extract ion chromatograms, calculate peak area ratios, and determine protein or metabolite concentrations.[9][12]

Table 1: Example Quantitative Data for a Target Peptide

| Sample ID | Peak Area (¹⁴N-Peptide) | Peak Area (¹⁵N-Peptide Standard) | Peak Area Ratio (¹⁴N/¹⁵N) | Concentration (fmol/µL) |

| Control 1 | 5.6e5 | 1.2e6 | 0.47 | 4.7 |

| Control 2 | 5.9e5 | 1.2e6 | 0.49 | 4.9 |

| Treated 1 | 1.5e6 | 1.2e6 | 1.25 | 12.5 |

| Treated 2 | 1.6e6 | 1.2e6 | 1.33 | 13.3 |

| Concentration of ¹⁵N-peptide standard spiked into each sample was 10 fmol/µL. |

Signaling Pathway Visualization

¹⁵N-labeled standards can be used to quantify changes in protein abundance within signaling pathways in response to stimuli. The following is a generic representation of a signaling pathway that could be studied using these quantitative techniques.

Caption: A generic signaling cascade illustrating potential quantification targets.

Conclusion

¹⁵N-labeled internal standards are a robust and versatile tool for achieving high-quality quantitative data in mass spectrometry.[16] By providing a means to control for experimental variability, these standards enable accurate and precise measurement of proteins and metabolites in complex biological systems. The methodologies and workflows presented in this guide offer a solid foundation for researchers to successfully apply ¹⁵N-labeling strategies in their own work, from proteomics to metabolomics and beyond.

References

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Isotope-labeled peptides – ProteoGenix [proteogenix.science]

- 5. shoko-sc.co.jp [shoko-sc.co.jp]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. ckisotopes.com [ckisotopes.com]

- 10. Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. uab.edu [uab.edu]

The Pyridazinone Core: A Versatile Scaffold in Agrochemicals and Pharmaceuticals

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is recognized as a "wonder nucleus" in medicinal and agricultural chemistry.[1][2] Its unique structural features and synthetic accessibility have established it as a privileged scaffold, leading to the development of a wide array of compounds with significant biological activities.[3] This guide provides a comprehensive technical overview of the pivotal role of pyridazinone derivatives in the pharmaceutical and agrochemical sectors, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways.

I. The Role of Pyridazinones in Pharmaceuticals

Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, with extensive research focusing on their potential as anticancer, cardiovascular, anti-inflammatory, and neuroprotective agents.[4][5]

A. Anticancer Agents

The pyridazinone scaffold is a cornerstone in the development of potent anticancer drugs that target various pathways in cancer cells.[6][7] These derivatives primarily function by inhibiting key enzymes and proteins crucial for cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: A predominant mechanism is the inhibition of protein kinases, which are essential for signal transduction pathways that regulate cell growth and division.[7] Many pyridazinone compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptors (FGFRs), and other tyrosine kinases.[6][8] By blocking these receptors, pyridazinones can disrupt downstream signaling cascades, thereby inhibiting tumor angiogenesis and growth. Other targeted mechanisms include the inhibition of PARP, dihydrofolate reductase (DHFR), and tubulin polymerization.[6][7]

Quantitative Data: Anticancer Activity of Pyridazinone Derivatives

| Compound Class | Target | Specific Compound Example | Activity Metric | Value | Cancer Cell Line(s) | Reference(s) |

| Pyrazolo[3,4-d]pyridazinones | FGFR | Compound 38 | TGI | 91.6% (at 50 mg/kg) | NCI-H1581 (FGFR1-driven) | [6] |

| Diarylurea Pyridazinones | VEGFR-2 | Compound 17a | GI% | 62.21% - 100.14% | Melanoma, NSCLC, Prostate, Colon | [8] |

| Diarylurea Pyridazinones | Anticancer Screen | Compound 10l | GI50 | 1.66 - 100 µM | NCI-60 Panel | [8] |

| Quinoline-Pyridazinones | Tubulin Polymerization | Compound 43 | IC50 | 2.2 µM, 2.9 µM | Paca-2, Panc-1 (Pancreatic) | [6] |

| Dichlorinated Pyridazinones | General Cytotoxicity | DCPYR | In vitro Inhibition | 7x higher than arylated analog | MAC16 (Colon adenocarcinoma) | [9] |

GI% = Growth Inhibition Percentage; TGI = Tumor Growth Inhibition; GI50 = 50% Growth Inhibition Concentration; IC50 = 50% Inhibitory Concentration.

Caption: VEGFR-2 signaling pathway and point of inhibition by pyridazinone derivatives.

B. Cardiovascular Agents

Pyridazinone-based compounds have been successfully developed as cardioactive agents, primarily functioning as vasodilators and positive inotropic agents.[1][10] Several drugs, including Pimobendan and Levosimendan, are used clinically and feature the pyridazinone core.[4][11]

Mechanism of Action: The primary mechanism for their cardiovascular effects is the inhibition of phosphodiesterase III (PDE3).[1] PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, pyridazinones increase intracellular cAMP levels. In vascular smooth muscle, this leads to relaxation and vasodilation. In cardiac muscle, elevated cAMP enhances calcium influx, resulting in increased contractility (positive inotropy). Some derivatives also exhibit antiplatelet and direct vasodilator activities through different mechanisms.[1][6]

Quantitative Data: Cardiovascular Activity of Pyridazinone Derivatives

| Compound Class | Target | Specific Compound Example | Activity Metric | Value | Assay System | Reference(s) |

| Pyridazinone Amides | Vasodilation | Compound 9 | IC50 | 0.051 µM | Not Specified | [6] |

| N,O-dibenzyl Pyridazinones | Vasodilation | Compound 10 | IC50 | 35.3 µM | Not Specified | [6] |

| Pyrrole-substituted Aryl Pyridazinones | Vasodilation | Compound 8a | % Inhibition | 48.8% | Isolated Rat Aorta | [6] |

| Pyrazolo[3,4-d]pyridazinones | PDE5 Inhibition | Compound 23a | Not Specified | Potent & Selective | PDE5 Enzymatic Assay | [6] |

| Benzimidazole-pyridazinones | PDE III Inhibition | Pimobendan | Not Specified | Potent & Selective | Not Specified | [1][11] |

IC50 = 50% Inhibitory Concentration; PDE = Phosphodiesterase.

Caption: Mechanism of PDE3 inhibition by pyridazinones in cardiovascular tissues.

C. Other Therapeutic Applications

-

Anti-inflammatory Agents: Pyridazinone derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase 2 (COX2) or by suppressing key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[12][13][14]

-

Neuroprotective Agents: Certain pyridazinones have been developed as selective monoamine oxidase-B (MAO-B) inhibitors, which are therapeutic targets for managing neurodegenerative conditions like Parkinson's disease.[15] For instance, compounds TR2 and TR16 were identified as reversible and competitive MAO-B inhibitors with Ki values of 0.230 µM and 0.149 µM, respectively.[15]

II. The Role of Pyridazinones in Agrochemicals

The pyridazinone scaffold is integral to the development of various agrochemicals, including herbicides, fungicides, and insecticides, owing to their high activity and environmental friendliness.[16][17][18]

A. Herbicides

Pyridazinone herbicides are widely used for weed control. Their modes of action are well-characterized and typically involve the disruption of essential plant physiological processes.

Mechanism of Action: The primary herbicidal mode of action for many pyridazinones is the inhibition of photosynthesis at Photosystem II (PSII).[19][20] They bind to the D1 protein of the PSII complex, blocking the electron transport chain from the intermediary acceptor to plastoquinone.[20] This blockage halts ATP and NADPH production, leading to oxidative stress and cell death. A secondary mode of action for some derivatives, such as Norflurazon, is the inhibition of carotenoid biosynthesis (pigment inhibition), which leads to the photo-destruction of chlorophyll (B73375) and results in white or bleached plant tissue.[21][22]

Caption: Workflow of Photosystem II electron transport chain and point of herbicidal inhibition.

B. Fungicides and Insecticides

The pyridazinone core is also present in compounds with fungicidal and insecticidal properties.[16][17] For example, certain pyridazinone derivatives have been patented for their use as fungicides, demonstrating their versatility in crop protection.[23] Research continues to explore new derivatives for their potential to control a wide range of plant pathogens and insect pests.[16][24]

III. Experimental Protocols

The synthesis and evaluation of pyridazinone derivatives involve established chemical and biological methodologies.

A. Synthesis Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid

This protocol describes a classic and efficient synthesis of the pyridazinone core via cyclization of a γ-keto acid with hydrazine (B178648).[25][26]

-

Materials:

-

β-Benzoylpropionic acid

-

Hydrazine hydrate (B1144303) (80-95%)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve β-benzoylpropionic acid (0.1 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (0.12 mol) to the solution.

-

Heat the reaction mixture to reflux with continuous stirring for 3-8 hours.[25][26]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove impurities.

-

Dry the product to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The expected yield is typically high (~90%).[25]

-

Protocol 2: Suzuki-Miyaura Cross-Coupling for Pyridazine (B1198779) Derivatization

This protocol details a palladium-catalyzed method for functionalizing a pyridazine core.[25]

-

Materials:

-

Halogenated pyridazine (e.g., 3-bromo-6-(thiophen-2-yl)pyridazine)

-

(Hetero)aryl-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

2 M Sodium carbonate (Na2CO3) solution

-

Solvent system: 1,2-Dimethoxyethane (DME)/Ethanol/Water

-

Round-bottom flask, condenser, and nitrogen/argon gas supply

-

-

Procedure:

-

Set up a round-bottom flask with a condenser under an inert atmosphere (nitrogen or argon).

-

To the flask, add the halogenated pyridazine (1 eq), the (hetero)aryl-boronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

-

Add the DME/ethanol solvent mixture, followed by the aqueous Na2CO3 solution.

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired derivatized pyridazine.

-

B. Biological Assay Protocols

Protocol 3: In Vitro Anticancer Activity (NCI-60 Sulforhodamine B Assay)

This protocol is a standardized method used by the National Cancer Institute (NCI) to screen compounds for anticancer activity against 60 different human cancer cell lines.[6][8]

-

Procedure Overview:

-

Cancer cells are seeded in 96-well microtiter plates and incubated to allow for attachment.

-

The test pyridazinone compound is added at various concentrations (typically a 5-log dilution series).

-

The plates are incubated for 48 hours.

-

Post-incubation, cells are fixed in situ with trichloroacetic acid.

-

The fixed cells are stained with the protein-binding dye Sulforhodamine B (SRB).

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is read on an automated plate reader at approximately 515 nm.

-

The optical density is proportional to the total cellular protein, which relates to the cell number. Data is used to calculate parameters like GI50 (concentration for 50% growth inhibition).

-

Protocol 4: Vasodilation Assay using Isolated Rat Aorta

This assay assesses the vasodilatory effect of a compound on pre-constricted arterial rings.[6]

-

Procedure Overview:

-

The thoracic aorta is isolated from a euthanized rat and cleaned of connective tissue.

-

The aorta is cut into rings (2-3 mm in width).

-

Rings are mounted in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2/5% CO2, and maintained at 37 °C.

-

The rings are equilibrated under a resting tension (e.g., 1.5 g) for 60-90 minutes.

-

The rings are pre-constricted with a vasoconstrictor agent like phenylephrine (B352888) or potassium chloride.

-

Once a stable contraction plateau is reached, the test pyridazinone compound is added cumulatively in increasing concentrations.

-

The resulting relaxation is recorded as a percentage of the pre-contraction tension.

-

Data is used to plot a concentration-response curve and determine potency metrics like IC50.

-

References

- 1. jchemrev.com [jchemrev.com]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]

- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarena.com [scholarena.com]

- 10. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cambridge.org [cambridge.org]

- 20. [Effect of pyridazinone herbicides on the photosynthetic electron transport chain of chloroplasts and Chlorella] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. extension.okstate.edu [extension.okstate.edu]

- 22. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]

- 23. US4820704A - Pyridazinone derivatives and their use as fungicides - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Methodological & Application

Application Notes and Protocols for 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of its unlabeled analogue, 4,5-Dichloro-3(2H)-pyridazinone. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative mass spectrometry, offering high accuracy and precision by compensating for variability in sample preparation, chromatography, and ionization.[1]

Introduction to 4,5-Dichloro-6-pyridazone-¹⁵N₂

4,5-Dichloro-6-pyridazone-¹⁵N₂ is the ¹⁵N-labeled version of 4,5-Dichloro-3(2H)-pyridazinone, a pyridazinone derivative.[2][3][4] The pyridazinone chemical scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[5][6] The stable heavy isotopes incorporated into the 4,5-Dichloro-6-pyridazone-¹⁵N₂ molecule make it an ideal internal standard for quantitative studies using isotope dilution mass spectrometry.[7] It co-elutes with the unlabeled analyte and exhibits nearly identical ionization efficiency and matrix effects, thus providing reliable correction for experimental variations.[1]

Chemical Information:

| Property | Value |

| Analyte Name | 4,5-Dichloro-6-pyridazone-¹⁵N₂ |

| Molecular Formula | C₄H₂Cl₂(¹⁵N)₂O |

| Molecular Weight | ~166.96 g/mol |

| Unlabeled CAS Number | 932-22-9[3] |

| SIL Type | Nitrogen[3] |

Experimental Protocols

The following protocols are representative examples and may require optimization for specific matrices and instrumentation.

Materials and Reagents

-

4,5-Dichloro-3(2H)-pyridazinone (analyte)

-

4,5-Dichloro-6-pyridazone-¹⁵N₂ (internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve 1 mg of 4,5-Dichloro-3(2H)-pyridazinone and 4,5-Dichloro-6-pyridazone-¹⁵N₂ in 1 mL of methanol, respectively.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

-

Internal Standard Spiking Solution (100 ng/mL):

-

Dilute the primary stock solution of 4,5-Dichloro-6-pyridazone-¹⁵N₂ with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

This protocol is a general example for plasma samples.

-

Pipette 100 µL of the plasma sample, calibration standards, or quality control samples into a microcentrifuge tube.

-

Add 10 µL of the internal standard spiking solution (100 ng/mL) to all tubes and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS analysis.

LC-MS/MS Method

The following are suggested starting parameters and should be optimized for the specific instrument.

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (Triple Quadrupole):

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions | To be determined by infusion of standards |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Note: The specific mass transitions (Q1/Q3) for the analyte and the internal standard need to be determined by direct infusion of the individual compounds into the mass spectrometer.

Data Presentation

The use of 4,5-Dichloro-6-pyridazone-¹⁵N₂ allows for the generation of accurate and precise quantitative data.

Table 1: Representative Calibration Curve Data

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,100 | 0.025 |

| 5 | 6,300 | 50,500 | 0.125 |

| 10 | 12,800 | 51,200 | 0.250 |

| 50 | 65,000 | 52,000 | 1.250 |

| 100 | 132,000 | 52,800 | 2.500 |

| 500 | 665,000 | 53,200 | 12.500 |

| 1000 | 1,350,000 | 54,000 | 25.000 |

| Linearity (R²) | \multicolumn{3}{c | }{> 0.995 } |

Table 2: Representative Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | 8.5 |

| Low | 3 | 2.91 | 97.0 | 6.2 |

| Mid | 75 | 78.3 | 104.4 | 4.1 |

| High | 750 | 735.0 | 98.0 | 3.5 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualizations

Experimental Workflow

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Correction

Caption: Correction principle of the internal standard method.

Conclusion

The use of 4,5-Dichloro-6-pyridazone-¹⁵N₂ as an internal standard provides a robust and reliable method for the quantification of 4,5-Dichloro-3(2H)-pyridazinone in various biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively tracks and corrects for variations that can occur during sample processing and analysis, leading to high-quality data essential for research and drug development. Stable isotope-labeled standards are a critical tool for achieving the accuracy and precision required in regulated bioanalysis.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4,5-Dichloro-6-pyridazone-15N2 | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 4,5-Dichloro-6-pyridazone in Environmental Samples using GC-MS with a ¹⁵N₂-labeled Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4,5-Dichloro-6-pyridazone in complex matrices, such as soil and water, using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, 4,5-Dichloro-6-pyridazone-¹⁵N₂, is employed. The protocol outlines the sample preparation, GC-MS parameters, and data analysis workflow, providing researchers, scientists, and drug development professionals with a comprehensive guide for reliable quantification of this compound. This method is particularly relevant for environmental monitoring and metabolism studies. 4,5-Dichloro-6-pyridazone is a substituted pyridazinone with known tuberculostatic action.[1] The use of a stable isotope-labeled internal standard, 4,5-Dichloro-6-pyridazone-¹⁵N₂, is crucial for accurate quantification in complex samples by compensating for matrix effects and variations during sample preparation and analysis.[2]

Introduction

4,5-Dichloro-6-pyridazone is a chemical compound of interest in various fields due to its biological activities.[1] Accurate and sensitive quantification of this compound in diverse and often complex matrices is essential for environmental monitoring, toxicological studies, and understanding its metabolic fate. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile organic compounds. When coupled with the use of a stable isotope-labeled internal standard, such as 4,5-Dichloro-6-pyridazone-¹⁵N₂, GC-MS provides high selectivity and sensitivity, enabling reliable quantification even at low concentrations.[2] This application note provides a detailed protocol for the analysis of 4,5-Dichloro-6-pyridazone using this approach.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.[3][4]

Materials:

-

Homogenized sample (e.g., soil, water)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄

-

4,5-Dichloro-6-pyridazone-¹⁵N₂ internal standard solution (1 µg/mL in ACN)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

For water samples, 10 mL can be used directly.

-

Add 10 mL of acetonitrile to the tube.

-